6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine is a heterocyclic organic compound It features a benzodioxine ring system substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine typically involves multi-step organic reactions. One common method includes the bromination of 7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl group can be functionalized through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 6-Amino-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine.
Reduction: 6-Bromo-7-methyl-5-amino-2,3-dihydro-1,4-benzodioxine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the methyl group.
7-Methyl-5-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the bromine atom.
6-Bromo-5-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the methyl group.
Uniqueness
6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzodioxine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8BrNO4 |
---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
6-bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H8BrNO4/c1-5-4-6-9(15-3-2-14-6)8(7(5)10)11(12)13/h4H,2-3H2,1H3 |
InChI Key |
SXTHMHYKRSTNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)[N+](=O)[O-])OCCO2 |
Origin of Product |
United States |
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